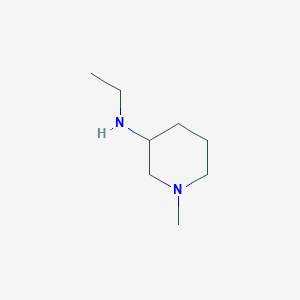

N-ethyl-1-methylpiperidin-3-amine

Description

Properties

IUPAC Name |

N-ethyl-1-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMITTYJTJSCELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-ethyl-1-methylpiperidin-3-amine

Abstract

N-ethyl-1-methylpiperidin-3-amine is a chiral substituted piperidine that holds significant interest for researchers and professionals in drug development and medicinal chemistry. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals, and understanding the chemical properties of its derivatives is paramount for the design of novel therapeutics.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, with a particular focus on the (R)-enantiomer. It is intended to serve as a technical resource for scientists engaged in the synthesis and application of this versatile building block.

Introduction and Molecular Overview

This compound, a tertiary amine, belongs to the class of substituted 3-aminopiperidines. These structures are of particular importance in medicinal chemistry due to their ability to introduce a basic nitrogen center and a chiral scaffold into a molecule, which can be crucial for target engagement and pharmacokinetic properties. The presence of the N-ethyl and N-methyl groups on the piperidine ring and the exocyclic amine, respectively, influences the compound's steric and electronic properties, such as its basicity, nucleophilicity, and lipophilicity.

The structure is characterized by a six-membered saturated heterocycle containing a nitrogen atom. The stereochemistry at the 3-position of the piperidine ring is a key feature, with the (R)- and (S)-enantiomers potentially exhibiting different biological activities and interactions with chiral biological targets. This guide will primarily refer to the (R)-enantiomer, for which a CAS number is registered.

Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data from chemical suppliers and the properties of analogous compounds, we can compile a table of its key characteristics.

| Property | Value | Source/Comment |

| IUPAC Name | (3R)-N-Ethyl-1-methylpiperidin-3-amine | |

| CAS Number | 1354018-15-7 | |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Expected to be a liquid at room temperature | Based on similar small amines.[2] |

| Boiling Point | Not specified; estimated to be in the range of 160-180 °C | Estimation based on structurally similar compounds. |

| Melting Point | Not applicable | |

| Density | Not specified; estimated to be ~0.9 g/cm³ | Estimation based on similar piperidine derivatives.[3] |

| Solubility | Expected to be soluble in polar organic solvents | General property of small amines.[4] |

| pKa | Not specified; estimated to be in the range of 9-10 for the exocyclic amine and slightly lower for the ring nitrogen | Based on typical pKa values for secondary and tertiary amines. |

Synthesis and Methodologies

The synthesis of this compound can be approached through several established synthetic organic chemistry routes. A common and efficient method is the reductive amination of a suitable precursor.

Proposed Synthetic Pathway: Reductive Amination

A logical and widely used approach to synthesize the target molecule is through a two-step process starting from a commercially available protected aminopiperidine derivative, such as (R)-3-Boc-aminopiperidine. This method offers good control over the introduction of the N-alkyl groups.

The overall synthetic transformation is as follows:

Caption: Proposed synthetic workflow for (R)-N-ethyl-1-methylpiperidin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (R)-(1-ethylpiperidin-3-yl)carbamate

This step involves the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate with acetaldehyde. The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it selectively reduces the intermediate iminium ion in the presence of the aldehyde.[5]

-

To a stirred solution of (R)-tert-butyl piperidin-3-ylcarbamate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.2 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (R)-(1-ethylpiperidin-3-yl)carbamate.

Step 2: Synthesis of tert-butyl (R)-ethyl(1-methylpiperidin-3-yl)carbamate

The secondary amine on the carbamate is then methylated, again via reductive amination, using formaldehyde.

-

Dissolve the product from Step 1 (1 equivalent) in methanol.

-

Add an aqueous solution of formaldehyde (37 wt. %, 1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected final product. This intermediate can often be used in the next step without further purification if it is of sufficient purity.

Step 3: Synthesis of (R)-N-ethyl-1-methylpiperidin-3-amine (Final Product)

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

-

Dissolve the crude product from Step 2 in a suitable solvent such as methanol or dioxane.

-

Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or isopropanol) or trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for several hours, monitoring the deprotection by TLC or LC-MS.[6]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12, and extract with an organic solvent like DCM or ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-N-ethyl-1-methylpiperidin-3-amine.

Reactivity Profile

The reactivity of this compound is dictated by the presence of two nitrogen atoms with differing steric and electronic environments.

-

Basicity and Nucleophilicity: Both nitrogen atoms are basic and can act as nucleophiles. The exocyclic secondary amine is generally more sterically accessible and may be more nucleophilic than the tertiary amine within the piperidine ring. This differential reactivity can potentially be exploited for selective functionalization.

-

N-Alkylation and N-Acylation: The exocyclic secondary amine can readily undergo further alkylation, acylation, sulfonylation, and other reactions typical of secondary amines.

-

Reactions of the Piperidine Ring: The tertiary amine of the piperidine ring can be oxidized to an N-oxide. The C-H bonds alpha to the ring nitrogen can be susceptible to oxidation or functionalization under specific conditions, for example, through Polonovski-type reactions or photoredox catalysis.[5]

Caption: Key reactivity pathways for this compound.

Analytical Characterization and Spectroscopy

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are fundamental for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons. Key expected signals include:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet for the methylene protons of the ethyl group.

-

A singlet for the N-methyl protons on the piperidine ring.

-

A series of multiplets for the piperidine ring protons.

-

A broad singlet for the N-H proton of the secondary amine, which would disappear upon D₂O exchange.

-

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to nitrogen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorptions for a secondary amine:

-

N-H Stretch: A single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. Tertiary amines do not show a band in this region.[7]

-

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region due to the aliphatic C-H bonds.

-

N-H Bend: A band in the 1550-1650 cm⁻¹ region is characteristic of primary amines, and may be absent or weak for secondary amines.

-

C-N Stretch: Aliphatic C-N stretching vibrations are typically observed in the 1250–1020 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 142.24.

-

Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (two), the molecular ion peak will have an even mass-to-charge ratio (m/z).

-

Fragmentation: Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable, nitrogen-containing cations.

Applications in Research and Drug Development

Substituted 3-aminopiperidines are valuable building blocks in the synthesis of pharmaceutical agents.[8] Their incorporation into a larger molecule can impart desirable properties such as improved solubility, metabolic stability, and the ability to form salt forms with enhanced bioavailability. The chiral nature of this compound makes it a particularly attractive synthon for creating stereochemically defined drug candidates.

While specific applications of this exact molecule are not widely reported, analogous structures are found in compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its potential applications lie in areas such as:

-

CNS Disorders: Piperidine-containing compounds are known to interact with various central nervous system targets.

-

Oncology: The piperidine scaffold is present in numerous anticancer agents.

-

Infectious Diseases: Substituted amines are frequently found in antiviral and antibacterial compounds.

The logical workflow for utilizing a building block like this compound in a drug discovery program would involve its coupling to a core scaffold, followed by biological screening and lead optimization.

Caption: Drug discovery workflow incorporating this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, its expected reactivity and spectroscopic signatures, and its potential applications in drug discovery. As the demand for novel and structurally diverse pharmaceutical agents continues to grow, a thorough understanding of such key synthons is essential for the advancement of the field.

References

- 1. arctomsci.com [arctomsci.com]

- 2. 1-ETHYLPIPERIDIN-3-AMINE | CAS#:6789-94-2 | Chemsrc [chemsrc.com]

- 3. CAS 1001353-92-9: (R)-3-Amino-1-Methyl-piperidine [cymitquimica.com]

- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 6. 1596896-22-8|N,N-Diethyl-2-methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Buy n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [smolecule.com]

An In-depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 Phosphatase

Abstract: This technical guide provides a comprehensive overview of GSK2830371, a first-in-class, potent, and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research. It delves into the chemical characterization, synthesis, mechanism of action, and detailed experimental protocols for the application of GSK2830371 in a laboratory setting. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Wip1 Inhibition

Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA damage response (DDR) and other cellular stress signaling pathways.[1] Overexpression and amplification of the PPM1D gene are implicated in a variety of human cancers, making Wip1 an attractive therapeutic target.[1] By dephosphorylating and inactivating key proteins in the DDR cascade, such as p53, ATM, and Chk2, Wip1 effectively dampens the cell's natural defenses against genomic instability, thereby promoting tumor cell survival and proliferation.

GSK2830371 emerged from high-throughput screening as a highly potent and selective, orally active, allosteric inhibitor of Wip1 phosphatase.[1] Its unique mechanism of binding to a "flap" subdomain adjacent to the catalytic site confers high selectivity over other phosphatases, a significant challenge in phosphatase inhibitor development.[1] This guide will provide a detailed exploration of GSK2830371, from its fundamental chemical properties to its application in preclinical cancer models.

Chemical Characterization and Physicochemical Properties

GSK2830371 is a complex small molecule with the following key identifiers and properties:

| Property | Value | Reference(s) |

| CAS Number | 1248952-99-9 (Note: This CAS number is sometimes incorrectly associated with N-ethyl-1-methylpiperidin-3-amine) | N/A |

| Synonyms | GSK-2830371, Wip1 Inhibitor II, PPM1D Phosphatase Inhibitor II | [2] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [2] |

| Molecular Weight | 461.02 g/mol | [2] |

| IUPAC Name | (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(1-cyclopentyl-2-(cyclopropylamino)-2-oxoethyl)thiophene-2-carboxamide | [2] |

| Appearance | White to light yellow powder | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). Insoluble in water. | [2][3] |

| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [3] |

Note on CAS Number Discrepancy: It is crucial to note that while the CAS number 1248952-99-9 is associated with GSK2830371 in the context of its biological activity as a Wip1 inhibitor, some chemical suppliers may erroneously link this CAS number to a different compound, this compound. Researchers should verify the chemical structure and identity of the compound before use.

Synthesis Overview

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to ensure the quality and reliability of experimental results obtained with GSK2830371. The following are standard methods for its characterization:

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique for assessing the purity of GSK2830371 and for monitoring reaction progress during its synthesis. A well-developed HPLC method can separate the target compound from impurities and starting materials.

Protocol:

-

System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

-

Gradient Example: Start with 10% acetonitrile and increase to 90% over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm.

-

Sample Preparation: Dissolve a small amount of GSK2830371 in DMSO to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to confirm the molecular weight of GSK2830371, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Protocol:

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable method.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer will provide high-resolution data.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, can be directly infused or introduced via an HPLC system.

-

Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 461.1827 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure of GSK2830371, confirming the connectivity of atoms and the overall molecular architecture. Both ¹H and ¹³C NMR are essential for full characterization.

Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility in DMSO.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra should be acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural elucidation.

-

Expected Spectra: The ¹H NMR spectrum will show a complex pattern of signals corresponding to the various protons in the molecule, including aromatic, aliphatic, and amide protons. The ¹³C NMR spectrum will display signals for each unique carbon atom in the structure.

Mechanism of Action and Signaling Pathway

GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase.[1] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a distinct "flap" subdomain on the Wip1 protein.[1] This allosteric binding induces a conformational change in Wip1, locking it in an inactive state and preventing it from dephosphorylating its substrates.

The primary consequence of Wip1 inhibition by GSK2830371 is the stabilization and activation of the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is phosphorylated and activated, leading to cell cycle arrest, apoptosis, or senescence. Wip1 negatively regulates this process by dephosphorylating p53 and other key upstream kinases like ATM and Chk2. By inhibiting Wip1, GSK2830371 sustains the phosphorylated, active state of these proteins, thereby amplifying the p53-mediated anti-tumor response.

Figure 1: Signaling pathway illustrating the mechanism of action of GSK2830371.

Experimental Protocols for Biological Evaluation

In Vitro Wip1 Phosphatase Inhibition Assay

Rationale: This assay directly measures the ability of GSK2830371 to inhibit the enzymatic activity of Wip1 phosphatase. A common method utilizes a fluorogenic phosphatase substrate.

Protocol:

-

Reagents:

-

Recombinant human Wip1 phosphatase.

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

GSK2830371 stock solution in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of GSK2830371 in assay buffer.

-

In a 96-well black microplate, add the diluted GSK2830371 or DMSO (vehicle control).

-

Add recombinant Wip1 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm for DiFMUP).

-

-

Data Analysis: Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

Rationale: This assay assesses the cytotoxic or cytostatic effects of GSK2830371 on cancer cell lines. The choice of cell line is critical; typically, cell lines with wild-type p53 and/or PPM1D amplification are more sensitive.

Protocol (using a resazurin-based assay):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of GSK2830371 (typically from 0.01 to 10 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

-

Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.

-

Measurement: Measure the fluorescence (e.g., excitation 560 nm, emission 590 nm) or absorbance (570 nm with a reference at 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of p53 Pathway Activation

Rationale: Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the p53 pathway following treatment with GSK2830371, providing mechanistic insights into its cellular effects.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat with GSK2830371 at various concentrations and for different time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-p53 (Ser15)

-

Total p53

-

Phospho-Chk2 (Thr68)

-

Total Chk2

-

p21

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Studies and Pharmacokinetics

GSK2830371 has been shown to be orally bioavailable and to inhibit tumor growth in xenograft models.[4] However, a notable limitation of GSK2830371 is its short in vivo half-life, which necessitates frequent dosing to maintain therapeutic concentrations.[2] This pharmacokinetic challenge has been a focus of subsequent drug discovery efforts to identify Wip1 inhibitors with improved in vivo properties.

Conclusion and Future Directions

GSK2830371 is a seminal molecule in the field of Wip1 phosphatase inhibition. Its high potency and selectivity have made it an invaluable tool for elucidating the role of Wip1 in cancer biology and for validating Wip1 as a therapeutic target. While its pharmacokinetic profile may limit its direct clinical application, GSK2830371 continues to serve as a critical reference compound and a foundation for the development of next-generation Wip1 inhibitors with enhanced drug-like properties. The detailed characterization and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the Wip1-p53 axis in cancer.

References

An In-Depth Technical Guide to the Molecular Structure of N-ethyl-1-methylpiperidin-3-amine

For Correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of N-ethyl-1-methylpiperidin-3-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into a plausible synthetic pathway, predicted analytical characterization, and a discussion of the potential biological significance of this substituted piperidine derivative. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide consolidates information from analogous structures and established chemical principles to provide a robust scientific resource.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in medicinal chemistry stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with various biological targets.[2] The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for precise three-dimensional arrangements of substituents that can optimize binding to enzymes and receptors.[1]

This compound, a disubstituted piperidine, presents an interesting case for exploration in drug discovery. The presence of both a tertiary amine within the ring (N-methyl) and a secondary amine on a side chain (N-ethyl) offers multiple points for functionalization and potential interaction with biological systems. This guide will explore the intricacies of this molecule, from its synthesis to its potential pharmacological relevance.

Molecular Structure and Physicochemical Properties

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. The specific stereochemistry can significantly influence its biological activity. The presence of two nitrogen atoms makes it a diamine with distinct basicities.

Predicted Physicochemical Data

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₁₈N₂ | - |

| Molecular Weight | 142.24 g/mol | - |

| CAS Number | 1354018-15-7 ((R)-enantiomer) | [3] |

| Boiling Point | ~160-180 °C (estimated) | Based on similar structures like 1-ethylpiperidin-3-amine (155.1 °C)[4] |

| Density | ~0.9 g/cm³ (estimated) | Based on similar structures like 1-ethylpiperidin-3-amine (0.9 g/cm³)[4] |

| pKa | pKa1 (ring N): ~9-10; pKa2 (side chain N): ~10-11 (estimated) | General values for tertiary and secondary amines |

Synthesis of this compound: A Proposed Pathway

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (R)- or (S)-3-Amino-1-methylpiperidine

This step involves the reductive amination of the Boc-protected piperidine nitrogen with formaldehyde. The Boc protecting group is then removed.

-

Dissolution: Dissolve (R)- or (S)-3-amino-1-Boc-piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Aldehyde: Add aqueous formaldehyde (1.1 equivalents) to the solution.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent suitable for reductive aminations and is compatible with the Boc-protecting group.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude N-methylated intermediate in a suitable solvent (e.g., methanol or dioxane) and add a strong acid such as hydrochloric acid (HCl) to remove the Boc protecting group.[5]

-

Isolation: After the deprotection is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. The crude product can be purified by distillation or column chromatography to yield 3-amino-1-methylpiperidine.

Step 2: Synthesis of (R)- or (S)-N-ethyl-1-methylpiperidin-3-amine

This step involves the N-ethylation of the primary amine at the C3 position via reductive amination with acetaldehyde.

-

Dissolution: Dissolve 3-amino-1-methylpiperidine (1 equivalent) from the previous step in a suitable solvent like methanol.

-

Addition of Aldehyde: Add acetaldehyde (1.2 equivalents) to the solution.

-

pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic condition (pH 5-6) using acetic acid. Causality: The formation of the intermediate imine is catalyzed by mild acid.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents). Causality: NaBH₃CN is a selective reducing agent that reduces imines faster than aldehydes, preventing the reduction of the starting acetaldehyde.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench by adding an aqueous base (e.g., NaOH solution) until the pH is >10.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around 1.0-1.2 ppm, and a quartet for the methylene protons (CH₂) is anticipated around 2.5-2.7 ppm.

-

N-Methyl Group: A singlet for the N-methyl protons should appear around 2.2-2.4 ppm.

-

Piperidine Ring Protons: A complex series of multiplets for the methylene and methine protons of the piperidine ring would be observed between approximately 1.5 and 3.0 ppm.

-

N-H Proton: A broad singlet for the secondary amine proton (NH) is expected, the chemical shift of which will be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Ethyl Group: The methyl carbon (CH₃) is predicted to resonate around 15 ppm, and the methylene carbon (CH₂) around 45 ppm.

-

N-Methyl Group: The N-methyl carbon should appear in the range of 42-46 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring are expected to appear in the region of 20-60 ppm. The carbon bearing the amino group (C3) would be in the lower end of this range, while the carbons adjacent to the ring nitrogen (C2 and C6) would be in the higher end.

-

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 142.

-

Fragmentation Pattern: A prominent fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of an ethyl radical from the side chain or a methyl radical from the ring nitrogen. This would result in characteristic fragment ions.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

-

N-H Bend: An N-H bending vibration may be visible around 1600 cm⁻¹.

Potential Biological Activity and Applications in Drug Development

The specific biological activity of this compound has not been extensively reported. However, the 3-aminopiperidine scaffold is a key component in several approved drugs, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as alogliptin and linagliptin.[6] The amino group at the 3-position is crucial for the interaction of these drugs with the active site of the DPP-IV enzyme.

The N-alkylation pattern on both the ring and side-chain nitrogens of this compound can significantly influence its pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability.[7]

Potential Therapeutic Areas of Interest:

-

Metabolic Diseases: As an analogue of the core structure of DPP-IV inhibitors, this compound could be investigated for similar activity.

-

Central Nervous System (CNS) Disorders: The piperidine moiety is prevalent in many CNS-active drugs. The lipophilicity and basicity of this compound may allow it to cross the blood-brain barrier, making it a candidate for targeting CNS receptors.

-

Antimicrobial Agents: Some piperidine derivatives have shown antimicrobial properties.[8]

Mechanism of Action (Hypothesized)

The biological activity would likely be mediated by the interaction of the two nitrogen atoms with specific biological targets. The secondary amine could act as a hydrogen bond donor and acceptor, while the tertiary amine in the ring would primarily be a hydrogen bond acceptor. The overall shape and stereochemistry of the molecule would dictate its binding affinity and selectivity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of similar substituted piperidines, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: Substituted amines are often corrosive and can cause severe skin burns and eye damage. They may also be harmful if inhaled or swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a chiral diamine with a promising piperidine scaffold for medicinal chemistry applications. While detailed experimental data for this specific molecule is sparse in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a clear and feasible pathway for its preparation. The predicted analytical data provides a baseline for its characterization. Further research into the biological activity of this compound and its derivatives is warranted to explore its full potential in drug discovery.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. arctomsci.com [arctomsci.com]

- 4. 1-ETHYLPIPERIDIN-3-AMINE | CAS#:6789-94-2 | Chemsrc [chemsrc.com]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. Buy n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine [smolecule.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of N-ethyl-1-methylpiperidin-3-amine

This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and purity assessment of N-ethyl-1-methylpiperidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of spectroscopic analysis, emphasizing the causality behind experimental choices to ensure data integrity and trustworthiness.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

This compound, a substituted piperidine derivative, belongs to a class of compounds of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure and the absence of impurities. Therefore, unambiguous confirmation of the chemical structure is a cornerstone of the drug discovery and development process.

This guide will outline the application of several key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a holistic and self-validating characterization of this compound. We will explore not only the expected data but also the rationale behind the selection of specific experimental parameters and the logical framework for data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is indicative of its electronic environment, and spin-spin coupling reveals the proximity of neighboring protons.

2.1.1. Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while D₂O can be used to identify exchangeable protons (like those of an amine N-H).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

2.1.2. Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 2.8 - 3.2 | Multiplet | 1H | H3 (CH-NH) | Proton on the carbon bearing the amine, deshielded by the nitrogen atom. |

| ~ 2.5 - 2.9 | Quartet (q) | 2H | N-CH₂-CH₃ | Methylene protons of the ethyl group, adjacent to a methyl group and deshielded by the nitrogen. |

| ~ 2.3 | Singlet (s) | 3H | N-CH₃ | Methyl protons on the piperidine nitrogen, appearing as a singlet due to the absence of adjacent protons. |

| ~ 1.5 - 2.2 | Multiplets | 6H | Piperidine ring protons (H2, H4, H5, H6) | Complex overlapping signals for the methylene protons of the piperidine ring. |

| ~ 1.1 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, coupled to the adjacent methylene group. |

| ~ 1.0 | Broad Singlet | 1H | N-H | The amine proton signal is often broad and may exchange with D₂O. Its chemical shift can be variable. |

Diagram: ¹H NMR Interpretation Workflow

Caption: Workflow for ¹H NMR data interpretation.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR provides information on the different carbon environments in a molecule.

2.2.1. Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed.

-

Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.

-

2.2.2. Predicted ¹³C NMR Spectrum and Interpretation

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Assignment |

| ~ 55 - 65 | C3 (CH-NH) | The carbon attached to the amine group, deshielded by nitrogen. |

| ~ 50 - 60 | Piperidine ring carbons adjacent to N (C2, C6) | Carbons directly bonded to the tertiary amine in the ring. |

| ~ 45 - 55 | N-CH₂-CH₃ | The methylene carbon of the ethyl group, deshielded by the nitrogen. |

| ~ 40 - 50 | N-CH₃ | The methyl carbon attached to the piperidine nitrogen. |

| ~ 20 - 35 | Piperidine ring carbons (C4, C5) | The remaining aliphatic carbons of the piperidine ring. |

| ~ 10 - 15 | N-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is suitable for amines as they are readily protonated.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Predicted Mass Spectrum and Interpretation

-

Molecular Ion Peak ([M+H]⁺): The molecular formula of this compound is C₉H₂₀N₂. The monoisotopic mass is 156.1626 g/mol . In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 157.1704.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural confirmation. Common fragmentation pathways for piperidines involve ring opening and loss of substituents.

-

Loss of an ethyl group (-CH₂CH₃): A fragment at m/z 127.

-

Loss of a methyl group (-CH₃): A fragment at m/z 142.

-

Ring cleavage fragments: Various smaller fragments corresponding to the breakdown of the piperidine ring.

-

Diagram: MS Fragmentation Analysis

Caption: Predicted fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~ 3300 - 3400 | N-H stretch (secondary amine) | The presence of the secondary amine group. This peak is often weak to medium in intensity. |

| 2970 - 2850 | C-H stretch (aliphatic) | Abundant C-H bonds in the piperidine ring and ethyl/methyl groups. These are typically strong absorptions. |

| ~ 1465 | C-H bend (CH₂) | Methylene scissoring vibrations. |

| ~ 1375 | C-H bend (CH₃) | Symmetric methyl bending. |

| ~ 1100 - 1200 | C-N stretch | Carbon-nitrogen bond stretching of the tertiary and secondary amines. |

Proposed Synthesis: A Reductive Amination Approach

A reliable method for the synthesis of this compound is via reductive amination.

Synthetic Protocol

-

Reaction Setup: To a solution of 1-methylpiperidin-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Diagram: Synthetic Workflow

Caption: Proposed synthetic route via reductive amination.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, MS, and IR data, provides a robust and self-validating framework for its structural confirmation. Each technique offers a unique piece of the molecular puzzle, and their combined interpretation leaves little room for ambiguity. This rigorous analytical approach is indispensable for ensuring the quality and integrity of chemical entities in research and development.

An In-depth Technical Guide to N-ethyl-1-methylpiperidin-3-amine: Nomenclature, Properties, and Synthesis

This guide provides a comprehensive technical overview of the heterocyclic amine, N-ethyl-1-methylpiperidin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's precise nomenclature, physicochemical properties, a robust synthesis protocol, and its potential significance in medicinal chemistry, grounded in established scientific principles.

Chemical Identity: Nomenclature and Structure

The precise identification of a chemical entity is foundational to all scientific investigation. This compound is a disubstituted piperidine derivative. Its structure consists of a six-membered saturated nitrogen-containing ring (piperidine). The ring nitrogen is substituted with a methyl group, designating it as a tertiary amine, and the exocyclic amine at the 3-position is substituted with an ethyl group, forming a secondary amine.

-

Systematic IUPAC Name: this compound

-

Structural Elucidation: The numbering of the piperidine ring begins at the nitrogen atom (position 1). Therefore, the "1-methyl" designation indicates a methyl group on the ring nitrogen. The "3-amine" specifies a primary amino group at the C-3 position of the ring, which is further substituted with an ethyl group, leading to the "N-ethyl" prefix.

The compound can exist as a pair of enantiomers due to the chiral center at the C-3 position. The specific stereoisomer, (R)-N-ethyl-1-methylpiperidin-3-amine, is assigned the CAS Number 1354018-15-7[4].

Synonyms and Common Identifiers:

While a single, universally adopted common name is not prevalent, the compound may be referred to by variations of its systematic name. It is crucial to distinguish it from its isomers and related compounds.

-

(3R)-N-Ethyl-1-methylpiperidin-3-amine (for the specific enantiomer)

-

A key precursor is (R)-1-methylpiperidin-3-amine (CAS: 1001353-92-9), which lacks the N-ethyl group[5][6][7].

-

An important isomer is 1-ethylpiperidin-3-amine (CAS: 6789-94-2), which lacks the 1-methyl group[8].

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Quantitative data for the specific racemic or enantiopure this compound is not extensively published. The following table summarizes known properties for the (R)-enantiomer and provides estimated values based on closely related analogs for properties that are not yet experimentally determined.

| Property | Value for (R)-N-ethyl-1-methylpiperidin-3-amine | Reference / Basis |

| CAS Number | 1354018-15-7 | [4] |

| Molecular Formula | C₈H₁₈N₂ | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid (Predicted) | Analog Comparison |

| Boiling Point | ~170-190 °C (Predicted) | Extrapolated from analogs[8] |

| Density | ~0.9 g/cm³ (Predicted) | Extrapolated from analogs[8] |

| Solubility | Soluble in water and common organic solvents (Predicted) | Based on amine functionality[6] |

| pKa | 9.5 - 10.5 (for exocyclic amine, Predicted) | General amine properties |

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be efficiently achieved via reductive amination. This widely utilized C-N bond-forming reaction is a cornerstone of medicinal chemistry due to its high efficiency and broad substrate scope[9]. The protocol involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the target secondary amine[10][11].

For this synthesis, the logical precursors are 1-methylpiperidin-3-amine (as the primary amine) and acetaldehyde (as the carbonyl compound).

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-methylpiperidin-3-amine and acetaldehyde.

Materials:

-

1-methylpiperidin-3-amine (racemic or enantiopure, e.g., (R)-1-methylpiperidin-3-amine[5])

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylpiperidin-3-amine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 30 minutes. This period allows for the formation of the hemiaminal and subsequent dehydration to the imine intermediate.

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of the remaining aldehyde[11].

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: Reductive amination workflow for the synthesis of the target compound.

Applications in Research and Drug Development

While specific biological activities for this compound are not widely documented, its structural motif is of high interest in medicinal chemistry. The piperidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and natural products[12][13][14].

Substituted 3-aminopiperidines, in particular, are key building blocks for potent and selective enzyme inhibitors. For instance, optically active 3-aminopiperidine derivatives are central components in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes[15].

The introduction of the N-ethyl and 1-methyl groups on the piperidin-3-amine core systematically modifies key physicochemical properties such as lipophilicity, basicity, and metabolic stability[16]. These modifications can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a biological target. Therefore, this compound serves as a valuable synthetic intermediate for:

-

Fragment-Based Drug Discovery: As a decorated heterocyclic fragment for library synthesis.

-

Lead Optimization: For modifying existing pharmacophores to improve efficacy and safety profiles.

-

Elaboration of Novel Scaffolds: As a starting point for creating more complex molecules with potential therapeutic applications.

Conclusion

This compound is a well-defined chemical entity whose synthesis is readily achievable through established methods like reductive amination. While its direct applications are yet to be explored, its structural relationship to key pharmaceutical intermediates makes it a compound of significant interest for synthetic and medicinal chemists. This guide provides the foundational knowledge required for its synthesis, characterization, and potential exploitation in drug discovery and development programs.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Exposome-Explorer - Piperidine (Compound) [exposome-explorer.iarc.fr]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS # 1001353-92-9, (R)-1-Methylpiperidin-3-amine, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]

- 7. 1001353-92-9|(R)-1-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 8. 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2 [chemicalbook.com]

- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 14. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN104387315B - Compound I andï¼Rï¼3 amido piperidine hydrochlorate II, its preparation method and its application in Li Gelieting synthesis - Google Patents [patents.google.com]

- 16. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of N-ethyl-1-methylpiperidin-3-amine"

An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-1-methylpiperidin-3-amine

Introduction: Beyond the Structure

In modern drug discovery, the aphorism "structure dictates function" is only the preface to a much more complex story. The biological activity of a potential therapeutic agent is inextricably linked to, and often governed by, its physicochemical properties. These characteristics—subtle yet profound—determine a molecule's journey through the body: its ability to be absorbed, to reach its target, and to be eliminated.[1][2][3] This guide provides a comprehensive analysis of this compound, a substituted piperidine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous pharmaceuticals.[4][5] We will move beyond a mere listing of data points, delving into the causality behind these properties, their interplay, and the established methodologies for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this molecule's behavior to inform rational drug design and optimization.

Section 1: Core Molecular and Physicochemical Profile

This compound is a chiral, saturated heterocyclic amine. Its structure features a tertiary amine within the piperidine ring (N-1) and a secondary amine as a substituent at the 3-position. This dual-basic nature is a central theme of its chemical behavior.

Chemical Structure:

(Structure of this compound)

The fundamental physicochemical attributes of a compound serve as the primary inputs for predictive absorption, distribution, metabolism, and excretion (ADME) models and guide initial formulation strategies.[6][7] The key properties for this compound are summarized below. Note that while experimental data for this specific molecule is limited, the values presented are robust predictions derived from validated computational models and informed by data from structurally similar analogs.[4][8][9]

| Property | Value (Predicted/Calculated) | Significance in Drug Development |

| IUPAC Name | This compound | Unambiguous chemical identification. |

| CAS Number | 1354018-15-7 ((R)-enantiomer)[10] | Unique registry number for a specific stereoisomer. |

| Molecular Formula | C₈H₁₈N₂ | Determines molecular weight and elemental composition. |

| Molecular Weight | 142.24 g/mol | Influences diffusion, size-based clearance, and adherence to "Rule of Five".[2] |

| pKa₁ (Piperidine N) | ~10.5 - 11.0 | Governs ionization of the more basic ring nitrogen; critical for solubility and receptor interaction. |

| pKa₂ (Ethylamine N) | ~9.0 - 9.5 | Governs ionization of the less basic side-chain nitrogen. |

| logP (Octanol/Water) | ~0.8 - 1.2 | Measures intrinsic lipophilicity; impacts membrane permeability and protein binding.[11] |

| Polar Surface Area | ~28.0 Ų | Predictor of membrane permeability, particularly the blood-brain barrier. |

| Hydrogen Bond Donors | 1 (from the secondary amine) | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 2 (both nitrogen atoms) | Influences solubility and target binding interactions. |

Section 2: The Dichotomy of Ionization (pKa)

This compound is a dibasic molecule, meaning it can accept two protons. The pKa values define the pH at which 50% of a specific basic center is protonated. The piperidine nitrogen (pKa₁) is the more basic of the two, primarily due to the electron-donating inductive effect of the alkyl groups attached to it. The secondary amine (pKa₂) is less basic.

This dual-basic nature means the molecule can exist in three distinct ionization states depending on the pH of its environment:

-

pH < pKa₂: Both nitrogens are protonated (Dicationic form, BH₂²⁺).

-

pKa₂ < pH < pKa₁: The more basic piperidine nitrogen is protonated (Monocationic form, BH⁺).

-

pH > pKa₁: Both nitrogens are deprotonated (Neutral form, B).

Understanding this distribution is paramount, as the charged state of a molecule dramatically affects its properties. For instance, the highly polar dicationic form will exhibit high aqueous solubility but poor membrane permeability, whereas the neutral form will be more lipophilic and better able to cross cell membranes.[12]

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-ETHYLPIPERIDIN-3-AMINE | CAS#:6789-94-2 | Chemsrc [chemsrc.com]

- 10. arctomsci.com [arctomsci.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

An In-Depth Technical Guide to the Starting Materials for N-ethyl-1-methylpiperidin-3-amine

Abstract

N-ethyl-1-methylpiperidin-3-amine is a key substituted piperidine scaffold relevant in medicinal chemistry and drug development. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This technical guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a focus on the critical starting materials that define each pathway. We will delve into the mechanistic underpinnings of Reductive Amination and N-Alkylation, offering detailed, field-proven experimental protocols. Furthermore, an alternative synthetic strategy commencing from 3-aminopyridine will be explored. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary insights to make informed decisions in the synthesis of this important molecule.

Introduction: The Strategic Importance of this compound

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The efficient construction of this tertiary amine is therefore of significant interest.

The choice of synthetic route, and consequently the starting materials, is a critical decision in any chemical campaign. Factors such as commercial availability, cost, scalability, and the stereochemical requirements of the final product all play a crucial role. This guide will dissect the most prevalent and practical approaches to the synthesis of this compound, providing a robust framework for its preparation.

Primary Synthetic Routes and Core Starting Materials

The synthesis of this compound is predominantly approached through two convergent strategies: Reductive Amination and N-Alkylation. Each route is defined by its key starting material, which dictates the subsequent chemical transformations.

Route 1: Reductive Amination from 1-Methylpiperidin-3-one

Reductive amination is a powerful and widely employed method for the formation of C-N bonds.[3] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the key starting materials are 1-methylpiperidin-3-one and ethylamine .

Causality of Experimental Choices:

The selection of 1-methylpiperidin-3-one as a starting material is advantageous due to its commercial availability and the directness of the synthetic route. The reaction proceeds through the formation of an enamine intermediate, which is favored in the presence of a secondary amine precursor (in this case, the piperidone nitrogen is already methylated). The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion intermediate in the presence of the starting ketone, minimizing side reactions.

Figure 1: Reductive amination workflow.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1-methylpiperidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added ethylamine (1.2 eq) as a solution in a compatible solvent or as a neat liquid.

-

Imine/Enamine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Self-Validation: The success of the synthesis is validated by comprehensive characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure and purity.

Route 2: N-Alkylation of 1-Methylpiperidin-3-amine

An alternative and equally viable approach is the direct N-alkylation of a primary or secondary amine. In this case, the key starting materials are 1-methylpiperidin-3-amine and an ethylating agent, such as ethyl iodide or ethyl bromide .

Causality of Experimental Choices:

This route is conceptually straightforward, involving the formation of a C-N bond through a nucleophilic substitution reaction. 1-Methylpiperidin-3-amine acts as the nucleophile, attacking the electrophilic ethyl halide. The choice of the ethylating agent can influence the reaction rate, with ethyl iodide being more reactive than ethyl bromide. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrohalic acid byproduct and drive the reaction to completion. A significant challenge in N-alkylation is the potential for over-alkylation to form a quaternary ammonium salt. This can be mitigated by carefully controlling the stoichiometry of the reactants and the reaction conditions.

Figure 2: N-Alkylation workflow and potential side reaction.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 1-methylpiperidin-3-amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added a base, for instance, potassium carbonate (2.0 eq).

-

Alkylation: Ethyl iodide (1.1 eq) is added dropwise to the suspension at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS (typically 6-18 hours).

-

Workup: The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure to remove the solvent. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Self-Validation: Purity and structural confirmation are achieved through spectroscopic analysis (¹H NMR, ¹³C NMR, MS). The absence of signals corresponding to the quaternary ammonium salt confirms the selectivity of the reaction.

Alternative Synthetic Strategy: Synthesis from 3-Aminopyridine

This multi-step synthesis involves the hydrogenation of the pyridine ring to form the piperidine scaffold, followed by N-methylation and N-ethylation.

Causality of Experimental Choices:

The hydrogenation of the pyridine ring is a critical step and typically requires a catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) need to be carefully optimized to achieve complete reduction without unwanted side reactions. Subsequent N-alkylation steps can be performed in a stepwise manner to introduce the methyl and ethyl groups. Protecting group strategies may be employed to ensure regioselectivity during the alkylation steps.

Figure 3: Multi-step synthesis from 3-aminopyridine.

Experimental Protocol: Synthesis from 3-Aminopyridine (Conceptual Outline)

-

Hydrogenation of 3-Aminopyridine: 3-Aminopyridine is dissolved in a suitable solvent like acetic acid or ethanol and subjected to catalytic hydrogenation using a catalyst such as PtO₂ under a hydrogen atmosphere (typically 50-100 psi) until the uptake of hydrogen ceases. Workup and purification yield piperidin-3-amine.

-

N-Methylation: The resulting piperidin-3-amine can be N-methylated using a variety of methods, including reductive amination with formaldehyde and a reducing agent, to yield 1-methylpiperidin-3-amine.

-

N-Ethylation: The final ethyl group is introduced via N-alkylation of 1-methylpiperidin-3-amine with an ethyl halide as described in Route 2.

Data Presentation and Comparison of Routes

| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation | Route 3: From 3-Aminopyridine |

| Key Starting Materials | 1-Methylpiperidin-3-one, Ethylamine | 1-Methylpiperidin-3-amine, Ethyl Halide | 3-Aminopyridine |

| Number of Steps | 1 (One-pot) | 1 | 3+ |

| Typical Yields | Good to Excellent | Good | Moderate (overall) |

| Key Advantages | Convergent, often high yielding, good control over mono-alkylation. | Direct, utilizes a readily available amine. | Starts from a simple, inexpensive aromatic precursor. |

| Potential Challenges | Requires a ketone precursor, choice of reducing agent is crucial. | Risk of over-alkylation to quaternary salt. | Multi-step, requires hydrogenation, potential for regioselectivity issues. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, with the choice of starting material being the defining feature of each approach. Reductive amination of 1-methylpiperidin-3-one offers a highly efficient and convergent route, while N-alkylation of 1-methylpiperidin-3-amine provides a direct, albeit potentially less selective, alternative. For cases where piperidine precursors are not readily accessible, a multi-step synthesis from 3-aminopyridine is a viable option.

The selection of the optimal synthetic strategy will ultimately depend on a careful consideration of factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the research or manufacturing environment. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently approach the synthesis of this important molecular scaffold.

References

An In-depth Technical Guide to the Synthetic Pathways of N-ethyl-1-methylpiperidin-3-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-ethyl-1-methylpiperidin-3-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Two primary synthetic strategies are critically evaluated: a sequential N-alkylation approach starting from 3-aminopiperidine and a more direct reductive amination pathway commencing with 1-methyl-3-piperidone. This document delves into the mechanistic underpinnings, procedural details, and comparative analysis of these routes to furnish researchers with the requisite knowledge for an informed selection of the optimal synthetic strategy. Detailed, field-proven experimental protocols are provided, emphasizing safety, efficiency, and reproducibility.

Introduction: The Significance of Substituted Piperidines